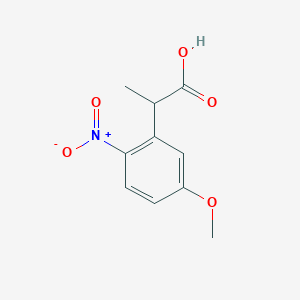
2-(5-Methoxy-2-nitrophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(5-Methoxy-2-nitrophenyl)propanoic acid is an organic compound with the molecular formula C10H11NO5 It is characterized by the presence of a methoxy group, a nitro group, and a propanoic acid moiety attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Methoxy-2-nitrophenyl)propanoic acid typically involves the nitration of 5-methoxy-2-nitrobenzene followed by a series of reactions to introduce the propanoic acid group. One common method involves the following steps:
Nitration: 5-Methoxybenzene is nitrated using a mixture of concentrated sulfuric acid and nitric acid to yield 5-methoxy-2-nitrobenzene.
Alkylation: The nitro compound is then subjected to Friedel-Crafts alkylation using propanoic acid or its derivatives in the presence of a Lewis acid catalyst such as aluminum chloride.
Hydrolysis: The resulting product is hydrolyzed under acidic or basic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and purification techniques to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
2-(5-Methoxy-2-nitrophenyl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a carboxylic acid or aldehyde.
Reduction: The nitro group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or sulfonation.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) or iron filings with hydrochloric acid (HCl).
Substitution: Halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like iron(III) chloride (FeCl3).
Major Products Formed
Oxidation: Formation of 2-(5-Methoxy-2-carboxyphenyl)propanoic acid.
Reduction: Formation of 2-(5-Methoxy-2-aminophenyl)propanoic acid.
Substitution: Formation of halogenated or sulfonated derivatives of the original compound.
Aplicaciones Científicas De Investigación
2-(5-Methoxy-2-nitrophenyl)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(5-Methoxy-2-nitrophenyl)propanoic acid depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The nitro group can undergo reduction to form reactive intermediates that can interact with cellular components, leading to biological activity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-(5-Methoxy-2-methylphenyl)propanoic acid
- 2-(5-Methoxy-2-chlorophenyl)propanoic acid
- 2-(5-Methoxy-2-aminophenyl)propanoic acid
Uniqueness
2-(5-Methoxy-2-nitrophenyl)propanoic acid is unique due to the presence of both a methoxy and a nitro group on the aromatic ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity compared to similar compounds with different substituents.
Propiedades
Fórmula molecular |
C10H11NO5 |
|---|---|
Peso molecular |
225.20 g/mol |
Nombre IUPAC |
2-(5-methoxy-2-nitrophenyl)propanoic acid |
InChI |
InChI=1S/C10H11NO5/c1-6(10(12)13)8-5-7(16-2)3-4-9(8)11(14)15/h3-6H,1-2H3,(H,12,13) |
Clave InChI |
XUTGQBSHNNTDEF-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=C(C=CC(=C1)OC)[N+](=O)[O-])C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


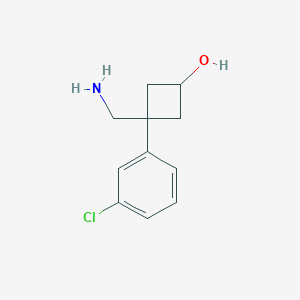
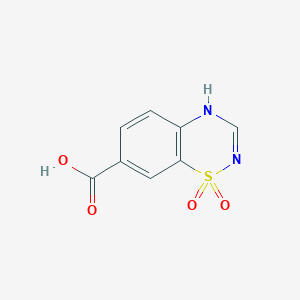
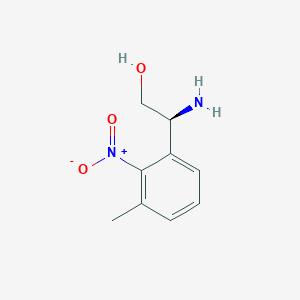
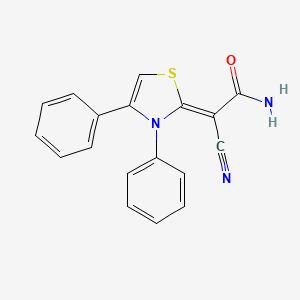
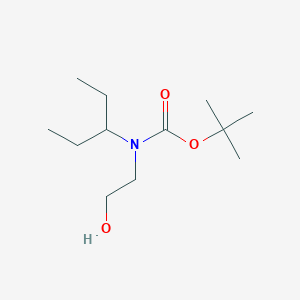
![rac-(3aR,7aS)-3aH,4H,5H,6H,7aH-pyrano[3,2-d][1,2]oxazole-3-carbaldehyde,cis](/img/structure/B13553102.png)
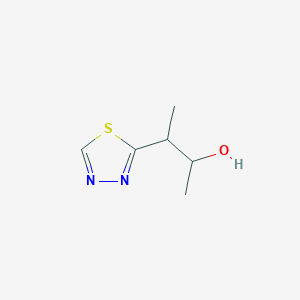
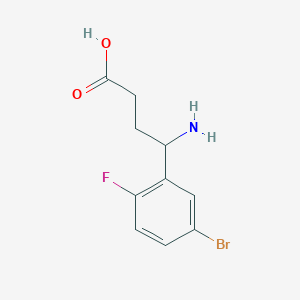
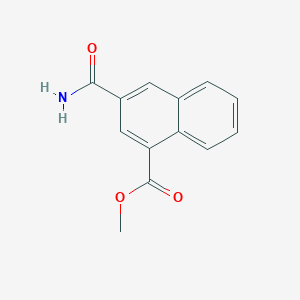


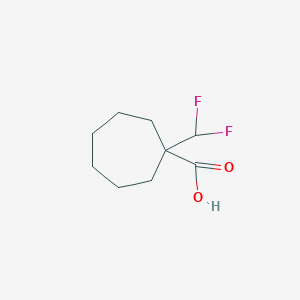
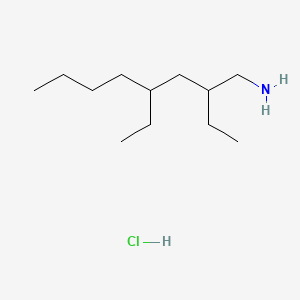
![2-Tert-butyl 7-methyl 1-cyano-2,7-diazaspiro[3.5]nonane-2,7-dicarboxylate](/img/structure/B13553181.png)
